4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol
Overview
Description
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is a chemical compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol . It is also known by its CAS number 2362-14-3 . This compound is characterized by the presence of two phenol groups connected by a cyclohexylidene bridge, with each phenol group having a methyl substituent at the ortho position .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane are not well-studied. Its impact on bioavailability is also unknown. Further pharmacokinetic studies are required to understand these aspects .
Result of Action
It’s important to note that the compound’s effects may vary depending on the specific targets and pathways it interacts with .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] plays a significant role in biochemical reactions due to its phenolic structure. It can interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, affecting the overall metabolic pathways in which these enzymes participate .
Cellular Effects
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular function and metabolism. High doses of this compound have been associated with oxidative stress, inflammation, and cellular damage in animal studies .
Metabolic Pathways
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites in the cell. The compound can also influence the activity of other enzymes and cofactors involved in metabolic processes, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich areas, influencing its biological activity .
Subcellular Localization
The subcellular localization of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes .
Preparation Methods
The synthesis of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] typically involves the reaction of 2-methylphenol (o-cresol) with cyclohexanone under acidic conditions . The reaction proceeds through the formation of a cyclohexylidene bridge between the two phenol groups. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings, such as halogenation, nitration, and sulfonation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or acetonitrile, and specific temperature and pressure conditions . Major products formed from these reactions include quinones, halogenated phenols, and nitrophenols .
Scientific Research Applications
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of high-performance materials, such as resins and coatings.
Comparison with Similar Compounds
Phenol, 4,4’-cyclohexylidenebis[2-methyl-] can be compared with other bisphenol compounds, such as:
Bisphenol A (BPA): BPA has two phenol groups connected by a propane bridge.
Bisphenol F (BPF): BPF has two phenol groups connected by a methylene bridge.
The uniqueness of Phenol, 4,4’-cyclohexylidenebis[2-methyl-] lies in its cyclohexylidene bridge, which imparts different physical and chemical properties compared to other bisphenols .
Properties
IUPAC Name |
4-[1-(4-hydroxy-3-methylphenyl)cyclohexyl]-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-14-12-16(6-8-18(14)21)20(10-4-3-5-11-20)17-7-9-19(22)15(2)13-17/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOBELCYOCEECO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CCCCC2)C3=CC(=C(C=C3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074954 | |
Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2362-14-3 | |
Record name | 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2362-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4'-cyclohexylidenebis(2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2362-14-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 4,4'-cyclohexylidenebis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-cyclohexylidenedi-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.374 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-Cyclohexylidenedi-o-cresol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8LG6KU6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What are the advantages of using DMBPC as a building block for epoxy resins compared to the commonly used bisphenol A (DGEBA)?
A1: Research indicates that epoxy resins synthesized from DMBPC exhibit superior thermal and moisture resistance compared to those derived from DGEBA. Specifically, the cured DMBPC epoxy resin demonstrated higher glass transition temperature, heat distortion temperature, and thermal stability as measured by TGA. Additionally, the DMBPC-based resin showed lower water absorption compared to the DGEBA-based resin. [] This improved performance makes DMBPC-derived epoxy resins potentially suitable for applications requiring high heat resistance and low moisture absorption.
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